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Compound of Interest

Compound Name: Ro 31-9790

Cat. No.: B15574629 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on determining the optimal in vivo dosage of Ro 31-9790, a broad-

spectrum matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is Ro 31-9790 and what is its primary mechanism of action?

Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3]

[4] It is a hydroxamate-based competitive antagonist that targets a range of MMPs, including

collagenases, gelatinases, and stromelysins (MMP-1, -2, -3, -8, -9, -14, and -17).[5][6] By

inhibiting these enzymes, Ro 31-9790 can modulate cellular processes such as migration,

proliferation, and angiogenesis, which are dependent on the degradation of the extracellular

matrix.[1][7] Additionally, Ro 31-9790 is known to inhibit ADAM17 (TACE), an enzyme

responsible for the shedding of L-selectin from the surface of leukocytes.[5][8][9]

Q2: What is a recommended starting point for a dose-response study with Ro 31-9790?

A starting point for a dose-response study depends heavily on the animal model, the target

tissue, and the route of administration. Based on published preclinical studies, the following

can be considered:

For local administration (e.g., intravitreal injection) in a rat model of retinopathy: A preliminary

dose-response experiment has been conducted with concentrations ranging from 0.03
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mg/mL to 30.0 mg/mL, with a 150 µg dose showing significant efficacy.[1][2]

For systemic administration (e.g., intraperitoneal injection) in mice: Doses of at least 100

mg/kg have been used to achieve plasma concentrations sufficient to inhibit L-selectin

shedding.[5][8] In a rat model of sciatic nerve injury, daily intraperitoneal injections of 1 mg of

Ro 31-9790 were effective.[4]

It is crucial to conduct a pilot study with a wide range of doses to determine the optimal

concentration for your specific experimental conditions.

Q3: What are the common routes of administration for Ro 31-9790 in vivo?

Commonly used routes of administration in preclinical studies include:

Intravitreal injection: For ophthalmic models.[1][2][3]

Intraperitoneal injection: For systemic effects.[4][5][8]

Oral gavage: While Ro 31-9790 has low oral bioavailability (3-7% in rats), it has been used

in some animal models of arthritis.[10]

The choice of administration route should be guided by the experimental model and the desired

pharmacokinetic profile.[11]

Q4: How should I prepare Ro 31-9790 for in vivo administration?

The vehicle used for dissolving Ro 31-9790 will depend on the administration route:

For intravitreal injection: A common vehicle is a solution of 0.2% carboxymethylcellulose

(CMC) and 0.01% Tween 20 in saline.[1][2]

For intraperitoneal injection: Suspensions can be prepared in vehicles like gelofusine.[5]

For in vitro studies (and potentially for initial in vivo formulation testing): Ro 31-9790 is often

dissolved in dimethyl sulfoxide (DMSO) or ethanol.[5][12][13] When using organic solvents

for in vivo preparations, it is critical to ensure the final concentration of the solvent is low and

non-toxic to the animal.
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Q5: What are the known pharmacokinetic properties of Ro 31-9790?

Key pharmacokinetic parameters to consider are:

Oral Bioavailability: Low, reported as 3-7% in rats and 18% in marmosets.[10]

Half-life: In vivo studies in mice suggest a relatively short duration of action, with plasma

levels becoming suboptimal 120 minutes after a single intraperitoneal injection.[5][8] This

may necessitate frequent dosing for sustained inhibition.
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Issue Potential Cause Recommended Solution

Lack of Efficacy

- Suboptimal dosage-

Inappropriate route of

administration- Poor

bioavailability- Rapid clearance

- Perform a thorough dose-

response study.- Consider a

different administration route

that ensures better target

tissue exposure.- For systemic

administration, consider more

frequent dosing based on its

short half-life.- Analyze plasma

or tissue concentrations of Ro

31-9790 to confirm exposure.

Observed Toxicity or Adverse

Events

- High dosage- Vehicle toxicity-

Off-target effects

- Reduce the dosage.- Include

a vehicle-only control group to

assess the toxicity of the

formulation.- Monitor animals

closely for any signs of

distress. A previous study

noted an undesirable

histopathological event that

halted clinical progression.[10]

Variability in Results

- Inconsistent drug

preparation- Inconsistent

administration technique-

Animal-to-animal variation

- Ensure consistent and

thorough mixing of the Ro 31-

9790 formulation before each

administration.- Standardize

the administration procedure

(e.g., injection volume, speed,

and location).- Increase the

number of animals per group

to improve statistical power.

Data Presentation
Table 1: Dose-Response of Ro 31-9790 on Retinal Neovascularization in a Rat Model
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Concentration (mg/mL) Neovascular Area (mm²)

Vehicle 2.17

0.03 1.90

0.3 1.63

3.0 1.00

30.0 0.50

Data from a preliminary dose-response experiment.[1][2]

Table 2: In Vitro Inhibitory Activity of Ro 31-9790 (IC50 values)

MMP Target IC50 (nM)

MMP-1 10

MMP-2 8

MMP-3 700

MMP-14 (MT1-MMP) 1.9

Source:[6]

Experimental Protocols
Protocol 1: Intravitreal Injection in a Rat Model of Oxygen-Induced Retinopathy

Preparation of Ro 31-9790 Solution:

Dissolve Ro 31-9790 in a vehicle consisting of 0.2% carboxymethylcellulose (CMC) and

0.01% Tween 20 in sterile saline to achieve the desired final concentration (e.g., 30 mg/mL

to deliver a 150 µg dose in 5 µL).[1][2]

Ensure the solution is homogenous by vortexing or sonication.
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Animal Preparation:

Anesthetize the rat pup according to approved institutional animal care and use committee

(IACUC) protocols.

Apply a topical anesthetic to the eye.

Injection Procedure:

Using a 32-gauge needle attached to a microsyringe, carefully puncture the globe

posterior to the limbus.

Slowly inject 5 µL of the Ro 31-9790 solution into the vitreous humor.[1][2]

Withdraw the needle carefully.

Apply a topical antibiotic to the eye to prevent infection.

Protocol 2: Intraperitoneal Administration in a Mouse Model

Preparation of Ro 31-9790 Suspension:

Prepare a suspension of Ro 31-9790 in a suitable vehicle such as gelofusine.[5] The

concentration should be calculated to deliver the desired dose (e.g., 100 mg/kg) in an

appropriate injection volume (e.g., 100-200 µL).

Ensure the suspension is uniform by vigorous shaking or vortexing immediately before

injection.

Animal Handling:

Properly restrain the mouse.

Injection Procedure:

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding

the midline to prevent damage to internal organs.
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Inject the Ro 31-9790 suspension into the peritoneal cavity.

Post-injection Monitoring:

Monitor the animal for any signs of distress.

For studies requiring sustained inhibition, repeat injections at appropriate intervals (e.g.,

every 2-4 hours) based on the short in vivo half-life of the compound.[5][8]
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Phase 1: Preliminary Studies

Phase 2: Pilot In Vivo Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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